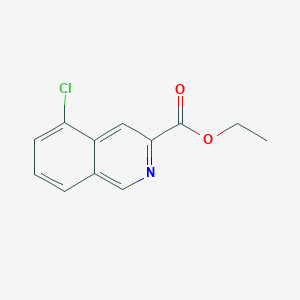

Ethyl 5-chloroisoquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

ethyl 5-chloroisoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2H2,1H3 |

InChI Key |

SEHAXQUYGBAFFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Chloroisoquinoline 3 Carboxylate and Its Analogues

Classical Approaches to Isoquinoline (B145761) Ring System Construction

Classical methods for constructing the isoquinoline skeleton have been established for over a century and rely on the cyclization of acyclic precursors. While powerful, their application to complex, highly substituted targets like Ethyl 5-chloroisoquinoline-3-carboxylate often requires specifically adapted starting materials and conditions.

The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. nrochemistry.comwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution, typically promoted by condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.comorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. wikipedia.orgjk-sci.com

To synthesize a 5-chloroisoquinoline (B14526) derivative, the starting material would need to be a β-(2-chlorophenyl)ethylamide. The cyclization proceeds via an electrophilic attack on the aromatic ring. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring generally deactivates it towards electrophilic substitution, potentially requiring harsher reaction conditions, such as refluxing in POCl₃ with P₂O₅, to achieve cyclization. wikipedia.orgjk-sci.com

General Reaction Scheme:

Step 1 (Amide Formation): A 2-(2-chlorophenyl)ethanamine is acylated to form the corresponding N-[2-(2-chlorophenyl)ethyl]amide.

Step 2 (Cyclization): The amide undergoes intramolecular cyclization using a strong Lewis acid (e.g., POCl₃), leading to a 5-chloro-3,4-dihydroisoquinoline (B12920185) intermediate. pharmaguideline.com

Step 3 (Aromatization): The dihydroisoquinoline is dehydrogenated, often using a catalyst like palladium on carbon (Pd/C) or sulfur, to yield the final 5-chloroisoquinoline. pharmaguideline.com

The Pomeranz–Fritsch reaction, first described in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comwikipedia.org The starting acetal (B89532) is typically formed by condensing an aromatic aldehyde with a 2,2-dialkoxyethylamine. wikipedia.org

For the synthesis of a 5-chloro-substituted isoquinoline, the logical starting aldehyde would be 2-chlorobenzaldehyde (B119727). The reaction proceeds under strong acidic conditions, using reagents like concentrated sulfuric acid. thermofisher.comwikipedia.org

Key considerations for this synthesis include:

Substituent Placement: The substitution pattern of the final isoquinoline is directly determined by the starting benzaldehyde. A 2-chlorobenzaldehyde precursor would lead to the chlorine atom at the C-5 position of the isoquinoline ring.

Reaction Yields: The yields of the Pomeranz–Fritsch reaction can be variable and are often low, particularly with deactivated aromatic systems. organicreactions.org Modifications, such as the Fischer modification using fuming sulfuric acid, have been developed to improve outcomes. acs.org

Formation of the 3-Carboxylate Group: Similar to the Bischler-Napieralski reaction, the standard Pomeranz-Fritsch protocol does not directly install a substituent at the C-3 position. Achieving a 3-carboxylate would require a modified synthetic approach, potentially using a glyoxal (B1671930) derivative in a Schlittler-Müller modification, followed by oxidation, or post-synthesis functionalization. acs.orgdrugfuture.com

The Pictet–Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comwikipedia.org This reaction is a special case of the more general Mannich reaction. wikipedia.org

To apply this reaction to the synthesis of an isoquinoline-3-carboxylate, specific starting materials are required:

Amine Component: A β-(2-chlorophenyl)ethylamine would serve as the precursor for the chlorinated benzene portion of the isoquinoline.

Carbonyl Component: To introduce the carboxylate at the C-3 position, a keto-acid or its ester, such as ethyl glyoxylate, would be used as the carbonyl component.

The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring. quimicaorganica.org The presence of an electron-donating group on the phenyl ring facilitates the reaction under mild conditions. pharmaguideline.com Conversely, the deactivating nature of the chloro-substituent would likely necessitate stronger acidic conditions and higher temperatures. wikipedia.org

A critical feature of the Pictet-Spengler synthesis is that it produces a tetrahydroisoquinoline. researchgate.net Therefore, a final dehydrogenation/aromatization step is required to obtain the fully aromatic isoquinoline ring system.

The Bobbitt reaction is a significant modification of the Pomeranz–Fritsch synthesis that yields 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgresearchgate.net The key difference is the hydrogenation of the intermediate benzalaminoacetal (Schiff base) before the acid-catalyzed cyclization step. thermofisher.com This pathway allows for the synthesis of tetrahydroisoquinoline analogues, which can be valuable precursors or final targets in their own right.

The reaction is particularly useful for preparing N-substituted and 1,4-disubstituted 1,2,3,4-tetrahydroisoquinolines. wikipedia.org While not a direct route to the fully aromatic this compound, it provides a reliable method for accessing its reduced analogues. These tetrahydroisoquinoline structures could then be subjected to oxidation to form the desired aromatic product. The conditions for cyclization in the Bobbitt reaction can be controlled to influence the regiochemical outcome, which is particularly relevant when dealing with moderately activated or deactivated aromatic systems. researchgate.net

Modern and Catalytic Strategies for Isoquinoline-3-carboxylate Formation

Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex heterocyclic frameworks with high efficiency and selectivity. These methods often involve C-H bond activation and annulation strategies, providing powerful alternatives to classical syntheses.

Transition-metal-catalyzed [4+2] annulation reactions have emerged as a highly effective strategy for the synthesis of substituted isoquinolines and isoquinolones. mdpi.comresearchgate.net Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), cobalt (Co), and nickel (Ni) have been extensively developed for this purpose. mdpi.comresearchgate.net

A common approach involves the C-H activation of a substituted benzene ring, guided by a directing group, followed by annulation with a suitable two-carbon coupling partner, typically an alkyne. organic-chemistry.org To construct this compound, the synthetic design would involve:

Aryl Precursor: A 2-chlorobenzene derivative containing a directing group (e.g., oxime, amide, N-methoxybenzamide). mdpi.com The directing group facilitates ortho-C-H activation by the metal catalyst.

Alkyne Partner: An alkyne bearing an ethyl ester group, such as ethyl propiolate, would serve as the C2 synthon that ultimately forms positions C3 and C4 of the isoquinoline ring.

Rhodium(III)-catalyzed C-H activation of aromatic ketoximes and their subsequent cyclization with internal alkynes is a well-established method for producing multisubstituted isoquinolines in good to excellent yields. organic-chemistry.org Similarly, cobalt and nickel complexes can catalyze the [4+2] annulation of benzamides with alkynes. mdpi.com These reactions offer a direct route to the desired substitution pattern, often with high regioselectivity. For instance, the reaction of an N-chlorobenzamide with a terminal alkyne in the presence of a cobalt catalyst can produce 3-substituted N-H isoquinolones with high regioselectivity. mdpi.com

The table below summarizes representative examples of modern catalytic strategies applicable to the synthesis of the isoquinoline core.

| Catalyst System | Aryl Substrate (Directing Group) | Coupling Partner | Product Type | Reference |

| [RhCpCl₂]₂ / CsOAc | N-methoxybenzamide | 2,3-Allenoic acid ester | 3,4-Substituted hydroisoquinolone | mdpi.com |

| [CpCo(CO)I₂] / AgOAc | N-chlorobenzamide | Terminal Alkyne | 3-Substituted N-H isoquinolone | mdpi.com |

| [Ni(dppe)Br₂] / Zn | ortho-halobenzamide | Internal Alkyne | N-substituted isoquinolone | mdpi.com |

| [{RuCl₂(p-cymene)}₂] / NaOAc | Aromatic ketoxime | Alkyne | Isoquinoline | organic-chemistry.org |

These modern methods provide a powerful and flexible platform for assembling highly functionalized isoquinolines. By carefully selecting the catalyst, directing group, and coupling partner, chemists can achieve a level of structural diversity and complexity that is often challenging to access through classical routes.

Organocatalytic and Metal-Free Synthetic Routes

In recent years, organocatalysis and metal-free synthetic strategies have gained significant traction as environmentally benign and sustainable alternatives to metal-catalyzed processes. These methods often rely on the activation of substrates through non-covalent interactions or the use of small organic molecules as catalysts.

While specific examples for the synthesis of this compound are scarce, general organocatalytic approaches to isoquinoline derivatives have been developed. For instance, N-heterocyclic carbenes (NHCs) have been employed to catalyze the synthesis of isoquinoline scaffolds from N-tosylimines and phthalaldehyde. nih.gov

Metal-free approaches often involve thermal or photochemical activation. A versatile synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by trapping with various electrophiles. organic-chemistry.orgresearchgate.net This method allows for the rapid construction of highly substituted isoquinolines. organic-chemistry.org

Electrochemical Synthesis of Isoquinoline Derivatives

Electrochemical synthesis offers a green and efficient platform for the construction of heterocyclic compounds by using electricity as a traceless reagent to drive redox reactions. This approach can often be performed under mild conditions and can provide access to unique reactivity patterns. mdpi.com

The electrochemical synthesis of substituted isoquinolones has been reported, showcasing the potential of this methodology. google.com While a specific electrochemical synthesis of this compound has not been detailed, the general principles of electrochemical annulation could be applied. For example, the electrochemical oxidation of suitable precursors could generate reactive intermediates that undergo cyclization to form the isoquinoline ring.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgmdpi.com Several MCRs have been developed for the synthesis of isoquinoline and its derivatives.

For instance, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can lead to the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines. rsc.org Another example is the synthesis of isoquinolone-4-carboxylic acids via a sequence of an ammonia-Ugi four-component reaction followed by a copper-catalyzed domino reaction. researchgate.net The development of an MCR for the direct synthesis of this compound would be a highly desirable and efficient route.

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Isoquinoline-3-carboxylates

The control of regioselectivity and stereoselectivity is a critical aspect in the synthesis of highly substituted and functionally diverse isoquinoline-3-carboxylates.

Regioselectivity in metal-catalyzed reactions is often dictated by the directing group and the steric and electronic properties of the substituents on the aromatic precursor. In rhodium-catalyzed C-H activation, for example, the reaction typically occurs at the less sterically hindered ortho position relative to the directing group. acs.org Similarly, in palladium-catalyzed α-arylation reactions, the regiochemistry is precisely controlled by the position of the halide on the aromatic ring. yu.edu.jo The choice of catalyst and reaction conditions can also influence the regiochemical outcome of annulation reactions. nih.gov

Control of Substitution Patterns on the Isoquinoline Core (e.g., C-1, C-3, C-4, N-2)

Achieving specific substitution patterns on the isoquinoline core is fundamental to tailoring the properties of the final compound. Various synthetic strategies have been developed to introduce substituents at key positions, including C-1, C-3, C-4, and N-2.

C-1 Substitution: The Bischler-Napieralski reaction is a classic method for constructing the isoquinoline skeleton, which typically yields 1-substituted-3,4-dihydroisoquinolines. These intermediates can then be oxidized to the corresponding isoquinolines. pharmaguideline.com This method is particularly effective when the aromatic ring of the starting β-phenylethylamine contains electron-donating groups, which facilitates the electrophilic aromatic substitution cyclization step. quimicaorganica.org Modifications of this reaction, such as the Pictet-Gams modification, utilize β-hydroxy-β-phenylethylamines to directly yield isoquinolines. pharmaguideline.com

C-3 and C-4 Substitution: While traditional methods like the Pomeranz-Fritsch synthesis are not suitable for introducing substituents at the C-3 and C-4 positions, modern transition-metal-catalyzed reactions have emerged as powerful tools for this purpose. quimicaorganica.org For instance, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a regioselective route to 3,4-substituted hydroisoquinolones. mdpi.com Another versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. The resulting eneamido anion intermediates can be trapped in situ with various electrophiles to introduce substituents at the C-4 position, offering a rapid construction of highly substituted isoquinolines. harvard.edunih.gov

N-2 Substitution: The nitrogen atom (N-2) of the isoquinoline ring can be functionalized through various reactions. For instance, N-alkylation of tetrahydroisoquinolines is a common strategy. Furthermore, the use of N-activating groups, such as a chiral oxazoline (B21484) substituent, can facilitate enantioselective additions to the C-1 position. clockss.org

The following table summarizes some modern regioselective synthetic methods for isoquinoline derivatives:

| Method | Starting Materials | Key Reagents/Catalysts | Substituted Position(s) | Key Features |

| Rh(III)-Catalyzed Annulation | N-methoxybenzamide, diazo compounds | [Cp*RhCl₂]₂/AgSbF₆ | C-3, C-4 | High yields and excellent regioselectivity. researchgate.net |

| Palladium-Catalyzed C-H Activation/Annulation | N-methoxy benzamides, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | C-3, C-4 | Good yields and excellent regioselectivity for hydroisoquinolones. mdpi.com |

| Condensation of Lithiated Imines | o-tolualdehyde tert-butylimines, nitriles | n-BuLi, electrophiles | C-3, C-4 | Convergent assembly of multiple components in a single operation. harvard.edunih.gov |

| Rh(III)-Catalyzed Annulation | Primary benzylamines, α-diazo compounds | Rhodium catalyst | C-1, C-3, C-4 | Good yields and regioselective. organic-chemistry.org |

Diastereoselective and Enantioselective Approaches

The synthesis of chiral isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. mdpi.com Diastereoselective and enantioselective methods are employed to control the formation of stereogenic centers, particularly at the C-1 position of the tetrahydroisoquinoline core. clockss.org

A common strategy involves the diastereoselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate. acs.org The use of chiral auxiliaries attached to the nitrogen atom can direct the approach of a reducing agent, leading to the preferential formation of one diastereomer. For example, acetamides prepared from chiral R-methyl-β-phenylethylamines have been used as substrates in the Bischler-Napieralski cyclization/reduction sequence to yield optically pure tetrahydroisoquinolines. acs.org

Enantioselective catalysis offers a more atom-economical approach. Asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines using chiral ruthenium catalysts, such as those developed by Noyori, has proven highly effective in producing enantiomerically enriched tetrahydroisoquinolines with high yields and excellent enantiomeric excesses (ee). acs.org The stereochemistry of the resulting amine is determined by the chirality of the catalyst used. acs.org

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde, can also be rendered enantioselective. clockss.org The use of chiral auxiliaries on either the amine or aldehyde component can induce asymmetry at the newly formed C-1 stereocenter. clockss.org Natural amino acids have been successfully employed as chiral building blocks in this context. clockss.org

A recent development involves a highly asymmetric (3 + 3) cycloaddition reaction of diazo compounds and isoquinolinium methylides, catalyzed by a bifunctional chiral phase-transfer catalyst, to afford chiral mdpi.comclockss.orgacs.orgtriazino[5,4-a]isoquinoline derivatives in excellent yields and with up to 99% ee. acs.org

The table below highlights key findings in stereoselective isoquinoline synthesis:

| Method | Key Feature | Catalyst/Auxiliary | Yield | Enantiomeric/Diastereomeric Excess |

| Asymmetric Transfer Hydrogenation | Enantioselective reduction of 3,4-dihydroisoquinolines | Chiral Ru catalysts | High | 90-97% ee acs.org |

| (3+3) Cycloaddition | Asymmetric cycloaddition of diazo compounds and isoquinolinium methylides | Chiral phase-transfer catalyst | Up to 98% | Up to 99% ee acs.org |

| Diastereoselective Reductive Cyclization | Followed by Pd-catalyzed ortho-arylation | BF₃·OEt₂ | - | Diastereoselective acs.org |

| Pictet-Spengler Condensation | Use of chiral starting materials | (R)-(+)-glyceraldehyde | - | Enantioselective researchgate.net |

Green Chemistry Principles in Isoquinoline-3-carboxylate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoquinolines and their derivatives to address environmental and economic concerns associated with traditional methods. rsc.orgrsc.org These efforts focus on the use of benign solvents, recyclable catalysts, atom-economical reactions, and energy-efficient processes. rsc.org

Benign Solvents and Recyclable Catalysts: The use of environmentally friendly solvents such as water, ethanol, and polyethylene (B3416737) glycol (PEG) is a key aspect of green isoquinoline synthesis. niscpr.res.inchemistryviews.org For example, a ruthenium-catalyzed synthesis of 1-phenyl isoquinoline derivatives has been developed using PEG-400 as a biodegradable and recyclable solvent. niscpr.res.in This protocol also features a reusable catalytic system, enhancing its sustainability. niscpr.res.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient alternative to conventional heating. nih.govrsc.org It often leads to shorter reaction times, higher yields, and cleaner products. thieme-connect.com A palladium-catalyzed, microwave-assisted one-pot reaction for the synthesis of isoquinolines from ortho-bromoarylaldehydes and terminal alkynes has been reported, demonstrating the efficiency of this technique. acs.org

One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions are inherently more atom-economical and efficient as they reduce the number of synthetic steps and purification procedures. A one-pot, three-component reaction involving the condensation of aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, an ultrasonic-irradiated, multi-component synthesis of pyrido-[2,1-a]-isoquinoline derivatives in water at room temperature exemplifies a highly efficient and environmentally friendly approach. rsc.org

The following table provides examples of green synthetic approaches to isoquinolines:

| Green Principle | Methodology | Key Reagents/Conditions | Advantages |

| Benign Solvents | Rh(III)-Catalyzed C-H Activation | Ethanol at room temperature | Environmentally friendly, mild conditions, no external oxidants. chemistryviews.org |

| Recyclable Catalyst | Ru(II)-Catalyzed C-H/N-N Bond Activation | Ru(II)/PEG-400 | Biodegradable solvent, reusable catalyst, high atom economy. niscpr.res.in |

| Energy Efficiency | Microwave-Assisted Synthesis | PdCl₂(PPh₃)₂, CuI, microwave irradiation | Shorter reaction times, high yields, one-pot procedure. acs.org |

| Atom Economy | Multi-component Reaction | Ultrasonic irradiation in water | Excellent yields, short reaction times, room temperature. rsc.org |

Reactivity and Derivatization of Ethyl 5 Chloroisoquinoline 3 Carboxylate

Functional Group Interconversions of the Ester Moiety

The ester group located at the C-3 position of the isoquinoline (B145761) ring is a primary site for derivatization, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be converted to the corresponding carboxylic acid, 5-chloroisoquinoline-3-carboxylic acid, through hydrolysis. This reaction is typically performed under basic conditions, such as refluxing with a base like sodium hydroxide (B78521) in a solvent mixture (e.g., ethanol/water). mnstate.eduorganic-chemistry.orgyoutube.com The resulting carboxylate salt is then protonated during an acidic workup to yield the final carboxylic acid. mnstate.edu This carboxylic acid derivative is a crucial intermediate for creating amides, which are synthesized by coupling the acid with various amines.

Table 1: Conditions for Hydrolysis of Ethyl Esters

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Ethyl Ester | 1. NaOH, H₂O/Ethanol2. H⁺ workup | Reflux | Carboxylic Acid |

This table presents generalized conditions for ester hydrolysis. Specific conditions for Ethyl 5-chloroisoquinoline-3-carboxylate may vary.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org In an acid-catalyzed reaction, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for the incoming alcohol to attack. masterorganicchemistry.com Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon in an addition-elimination mechanism. masterorganicchemistry.com This method allows for the synthesis of a variety of ester analogs from a single starting material.

Reduction of the Ester Group

The ester group can be reduced to a primary alcohol, (5-chloro-isoquinolin-3-yl)methanol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF being a common choice. The resulting alcohol provides a new point for synthetic elaboration, as it can be oxidized to an aldehyde or converted into other functional groups.

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline Core

The isoquinoline ring, activated by the nitrogen atom and substituted with a chlorine atom, is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for extensive modification of the core structure.

Reactions Involving the Halogen (Chlorine) Atom

The chlorine atom at the C-5 position is a versatile handle for introducing new substituents through nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgresearchgate.net The electron-withdrawing nature of the isoquinoline nitrogen facilitates the attack of nucleophiles on the ring. researchgate.net Furthermore, the chlorine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. yu.edu.jo These powerful methods enable the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Heteroaryl, Amino, Methoxy)

The reactivity of the C-5 chlorine atom allows for the introduction of a wide range of functional groups, significantly increasing the molecular diversity of the isoquinoline scaffold.

Aryl and Heteroaryl Groups: Palladium-catalyzed Suzuki coupling is a highly effective method for attaching aryl and heteroaryl groups. yu.edu.jo This reaction involves coupling the 5-chloro-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy has been used to synthesize a variety of 5-arylisoquinoline derivatives. yu.edu.jo

Amino Groups: Amino substituents can be introduced by reacting the chloro-isoquinoline with amines. This can be achieved through nucleophilic aromatic substitution, sometimes requiring elevated temperatures, or through more modern methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to form the C-N bond under milder conditions.

Methoxy (B1213986) Groups: The chlorine can be displaced by a methoxy group through a reaction with sodium methoxide (B1231860) in a suitable solvent like methanol. This SNAr reaction provides a straightforward route to 5-methoxyisoquinoline (B1338356) derivatives.

Table 2: Examples of Substitution Reactions on the Isoquinoline Core

| Position | Reagents | Reaction Type | Product Substituent |

|---|---|---|---|

| C-5 (Cl) | Arylboronic acid, Pd catalyst, Base | Suzuki Coupling | Aryl |

| C-5 (Cl) | Amine, Pd catalyst, Base | Buchwald-Hartwig Amination | Amino |

This table provides representative examples of reactions to introduce diverse substituents onto the isoquinoline core.

Electrophilic substitution on the isoquinoline ring, such as nitration or halogenation, primarily occurs on the benzene (B151609) ring portion at the C-5 and C-8 positions. imperial.ac.ukquimicaorganica.orgquora.com The stability of the cationic intermediate (Wheland intermediate) directs the incoming electrophile to these positions. quimicaorganica.org

Formation of Fused Heterocyclic Frameworks and Complex Scaffolds

The construction of fused heterocyclic and complex scaffolds is a significant goal in organic synthesis, often aimed at creating novel therapeutic agents or materials. nih.gov Isoquinoline derivatives are frequently utilized as starting materials for such endeavors.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool for creating polycyclic aromatic systems. For instance, [4+2] annulation reactions have been successfully used to construct substituted isoquinoline derivatives. nih.gov This strategy typically involves the reaction of a suitable isoquinoline precursor with a coupling partner to build a new carbocyclic or heterocyclic ring. Despite the prevalence of this method in the broader field of isoquinoline chemistry, specific examples detailing the use of this compound as the substrate for annulation reactions to generate polycyclic systems could not be identified in the surveyed literature.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach allows for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable for efficiency and sustainability. Various cascade reactions have been developed for the synthesis of structurally diverse isoquinoline-based compounds, including the formation of isoquinolinones and imidazo[2,1-a]isoquinolines. nih.gov These reactions often proceed through mechanisms involving radical intermediates or transition-metal catalysis to achieve cyclization and further functionalization. nih.gov Nevertheless, a specific application of cascade reactions starting from this compound to achieve structural diversification is not documented in the available scientific reports.

Further research is required to explore the potential of this compound as a building block in the synthesis of complex, fused heterocyclic systems via annulation and cascade reaction pathways.

Advanced Spectroscopic Analysis of this compound Fails to Yield Specific Data

Despite a comprehensive search of scientific literature and spectroscopic databases, detailed experimental data for the advanced spectroscopic characterization of this compound remains elusive. Efforts to locate specific ¹H NMR, ¹³C NMR, two-dimensional NMR (such as COSY, HSQC, HMBC), Infrared (IR), and Raman spectra for this particular chemical compound have been unsuccessful.

The inquiry sought to construct a detailed article focusing solely on the structural elucidation of this compound through various spectroscopic techniques. However, the foundational experimental data necessary to populate the outlined sections on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy could not be retrieved from publicly available scientific records.

While general principles of spectroscopic analysis for isoquinoline derivatives are well-established, the specific chemical shifts, coupling constants, and vibrational frequencies are unique to each molecule and must be determined experimentally. The absence of this specific data in the literature prevents a scientifically accurate and detailed discussion as requested.

It is possible that the spectroscopic characterization of this compound has been performed but not published or is located in proprietary databases. Without access to primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing on the advanced spectroscopic characterization of this compound cannot be generated at this time due to the unavailability of the necessary experimental data.

Advanced Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides crucial information about the mass-to-charge ratio of ions, thereby enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

Based on the isotopic masses of the constituent elements (Carbon: 12.000000, Hydrogen: 1.007825, Chlorine: 34.968853, Nitrogen: 14.003074, Oxygen: 15.994915), the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated. This value serves as a benchmark for experimental verification.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Ethyl 5-chloroisoquinoline-3-carboxylate

| Molecular Formula | Adduct | Theoretical m/z |

| C₁₂H₁₀ClNO₂ | [M+H]⁺ | 236.0473 |

| C₁₂H₁₀ClNO₂ | [M+Na]⁺ | 258.0292 |

This table presents the theoretical mass-to-charge ratios for the protonated and sodiated adducts of this compound. Experimental HRMS analysis would be expected to yield values closely matching these theoretical predictions, typically within a few parts per million (ppm), confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides in-depth structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. Although specific experimental MS/MS spectra for this compound are not publicly documented, a predictive fragmentation pattern can be proposed based on the known fragmentation behavior of related isoquinoline (B145761) and ester compounds.

The fragmentation of the protonated molecule would likely be initiated by the cleavage of the ester group. Common fragmentation pathways would include the loss of ethylene (B1197577) (C₂H₄) from the ethyl group, followed by the loss of carbon monoxide (CO) from the carboxylate moiety. The stable isoquinoline ring would likely remain intact under typical collision-induced dissociation (CID) conditions, though fragmentation of the ring system itself could occur at higher energies.

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

| 236.0473 | [M+H - C₂H₄]⁺ | Ethylene | 208.0163 |

| 236.0473 | [M+H - OC₂H₅]⁺ | Ethoxy radical | 191.0109 |

| 208.0163 | [M+H - C₂H₄ - CO]⁺ | Carbon monoxide | 180.0214 |

This table outlines the plausible fragmentation pathways for protonated this compound. The identification of these characteristic fragment ions in an experimental MS/MS spectrum would provide strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, providing insights into its aromaticity and conjugation. The isoquinoline core of this compound is an aromatic system, which is expected to exhibit characteristic UV absorption bands.

The UV-Vis spectrum of the parent isoquinoline molecule typically shows multiple absorption bands corresponding to π → π* transitions. thieme-connect.de The presence of the chloro and ethyl carboxylate substituents on the isoquinoline ring is expected to cause shifts in the positions (bathochromic or hypsochromic) and intensities (hyperchromic or hypochromic) of these absorption maxima.

While an experimental UV-Vis spectrum for this compound is not available, the expected absorption profile can be inferred from the general characteristics of isoquinoline derivatives. The spectrum would likely display complex absorption patterns in the UV region, confirming the presence of the conjugated aromatic system.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

| Isoquinoline Ring | π → π | 220-350 |

| Carbonyl Group (Ester) | n → π | > 250 |

This table provides a general expectation for the UV-Vis absorption of this compound based on its constituent functional groups. The π → π transitions of the aromatic system are expected to be the most prominent features of the spectrum.*

Computational Chemistry and Mechanistic Studies of Ethyl 5 Chloroisoquinoline 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, offering deep insights into their fundamental properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a widely used approach for optimizing molecular geometries and predicting a range of electronic properties. For Ethyl 5-chloroisoquinoline-3-carboxylate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be performed to determine the most stable conformation. nih.govnih.gov

These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Key electronic properties such as total energy, dipole moment, and orbital energies are also obtained.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| C=N (quinoline) | 1.38 Å | |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-N-C (quinoline) | 117.0° | |

| O=C-O (ester) | 124.0° |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO densities across the molecule highlights these reactive regions.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and electron delocalization within a molecule. dergi-fytronix.comaiu.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. researchgate.netorientjchem.org Larger E(2) values indicate stronger electronic delocalization.

In this compound, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds. This provides insight into the stability conferred by electron delocalization throughout the isoquinoline (B145761) ring system and the carboxylate group.

Table 3: Hypothetical NBO Analysis of Significant Donor-Acceptor Interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C) | 25.5 |

| LP(2) O (C=O) | π*(C-O) | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. walisongo.ac.idchemrxiv.org It helps in identifying the regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net The MEP surface is typically color-coded, with red indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group, making them potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to visualize and characterize non-covalent interactions. When plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, it reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wiley-vch.descispace.comdal.ca By analyzing the bond critical points (BCPs) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, one can characterize the nature of chemical bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the bond type (covalent vs. closed-shell interactions).

For this compound, these methods could be used to study potential intramolecular non-covalent interactions, such as those involving the chlorine atom or the ester group, which can influence the molecule's conformation and stability.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational landscape and the behavior of the molecule over time, often in the presence of a solvent or other molecules. These simulations can be particularly useful for understanding how this compound might interact with biological macromolecules, such as enzymes. nih.gov By simulating the movement of the molecule and its environment, one can identify preferred binding modes and estimate binding affinities, which is crucial in fields like drug design.

Conformational Analysis and Energy Landscapes

Computational methods, particularly quantum mechanical calculations such as Density Functional Theory (DFT), can be employed to map the potential energy surface of the molecule as a function of its dihedral angles. The energy landscape is a conceptual framework used to visualize the relationship between a molecule's geometry and its potential energy. frontiersin.orgrsc.org By systematically rotating the C-C and C-O bonds of the ethyl carboxylate group, one can identify the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. nih.gov

For this compound, the primary dihedral angles of interest would be around the bond connecting the carboxylate group to the isoquinoline ring and the C-O bond of the ester. The relative energies of the different conformers would be influenced by steric hindrance and electronic interactions between the ester group and the adjacent chloro-substituted ring. A hypothetical energy landscape might reveal two primary low-energy conformers, corresponding to the ester's carbonyl group being oriented towards or away from the nitrogen atom of the isoquinoline ring.

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Anti-periplanar) | 180° | 0.00 | 75.3 |

| B (Syn-periplanar) | 0° | 0.85 | 24.7 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations are also invaluable for studying the interaction of this compound with a biological target, such as an enzyme active site. nih.gov By placing the molecule in the binding site of a protein, the simulation can reveal the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. acs.orgnih.gov

| Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD of Isoquinoline Core | 0.8 Å | High stability of the rigid ring system |

| RMSF of Ethyl Group | 2.5 Å | High flexibility of the side chain |

| Radius of Gyration (Rg) | 3.2 Å | Consistent overall shape |

Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Structural Descriptors with Biological Potency (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. tandfonline.com

A QSAR study on a series of isoquinoline derivatives, including this compound, would begin with the calculation of a large number of molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Examples of descriptors include molecular weight, LogP (a measure of lipophilicity), and various topological and quantum-chemical parameters. researchgate.net

Once the descriptors are calculated for a set of molecules with known biological activities (e.g., IC50 values for enzyme inhibition), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. creative-biolabs.comtandfonline.com

For this compound, key descriptors might include those related to the presence of the chlorine atom (e.g., electronic effects) and the ester group (e.g., hydrogen bonding potential). The QSAR model could reveal, for instance, that higher lipophilicity and a specific charge distribution on the isoquinoline ring are correlated with increased biological potency. nih.govnih.gov

Elucidation of Reaction Mechanisms and Pathways

Transition State Analysis and Reaction Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netrsc.orgrsc.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the rate-limiting step. acs.org This is particularly useful for understanding the synthesis of complex molecules like isoquinolines. bohrium.comorganic-chemistry.org

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations could be used to locate the transition state structure. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction, which is a key determinant of the reaction rate. The analysis of the transition state's geometry can provide insights into the bonding changes that occur during the reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.2 |

| Products | -15.8 |

Investigation of Intermediates and Catalytic Cycles

Many reactions for the synthesis of isoquinolines involve catalysts and proceed through a series of intermediates. researchgate.netthieme-connect.deresearchgate.net Computational modeling can be used to study these catalytic cycles in detail. For example, in a palladium-catalyzed cross-coupling reaction to synthesize a derivative of this compound, each step of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) can be modeled computationally. mdpi.com

These calculations can help to identify the most stable form of the catalyst, the structure of the reaction intermediates, and the energy barriers for each step in the cycle. This information can be used to understand the role of the catalyst, predict the outcome of the reaction under different conditions, and design more efficient catalytic systems. nih.gov The study of reaction intermediates is crucial for a complete understanding of the reaction mechanism and for optimizing reaction conditions to favor the desired product. nih.gov

Investigation of Molecular Interactions and Biological Target Engagement Mechanistic Studies

Enzyme Inhibition Studies at the Molecular Level

Comprehensive enzymatic inhibition assays are crucial for elucidating the mechanism of action of novel chemical entities. However, specific data on the inhibitory activity of ethyl 5-chloroisoquinoline-3-carboxylate against several key classes of enzymes is not currently available.

Interaction with Kinases (e.g., CHK1, CK1δ, EGFR, CDK4)

There is no specific information available in the public domain detailing the interaction of this compound with kinases such as Checkpoint Kinase 1 (CHK1), Casein Kinase 1 delta (CK1δ), Epidermal Growth Factor Receptor (EGFR), or Cyclin-Dependent Kinase 4 (CDK4).

Inhibition of Proteases (e.g., HIV-1 Integrase, SARS-CoV-2 Mpro)

Similarly, studies detailing the inhibitory effects of this compound on proteases, including HIV-1 integrase and the SARS-CoV-2 main protease (Mpro), have not been identified in the available literature. While the broader class of isoquinoline (B145761) derivatives has been explored for antiviral properties, specific data for this compound is lacking.

Modulation of Other Enzymatic Pathways (e.g., Catalase, PDE4B)

The modulatory effects of this compound on other significant enzymatic pathways, such as those involving catalase or phosphodiesterase 4B (PDE4B), are also not documented in accessible research.

Receptor Binding and Allosteric Modulation Studies

The characterization of a compound's interaction with cellular receptors is fundamental to understanding its pharmacological profile. This includes both direct binding to orthosteric sites and allosteric modulation.

Ligand-Receptor Interaction Analysis (e.g., Opioid Receptors, Dopamine (B1211576) Receptors)

Specific data from ligand-receptor interaction analyses for this compound with key G-protein coupled receptors, such as opioid and dopamine receptors, is not currently available. Binding affinities and functional assay results would be necessary to determine any potential activity at these targets.

Allosteric Mechanism Investigation

Investigations into potential allosteric modulation mechanisms of this compound have not been reported. Such studies would be essential to determine if the compound can modulate the activity of a receptor by binding to a site distinct from the primary ligand binding site.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, within the active site of a protein.

Based on studies of similar chlorinated quinoline (B57606) and isoquinoline derivatives, it is anticipated that this compound would bind to protein targets, such as kinases or metalloproteinases, through a combination of hydrophobic interactions and hydrogen bonding. The isoquinoline core is expected to anchor the molecule within a hydrophobic pocket of the binding site. The ethyl carboxylate group at the 3-position is likely to act as a key hydrogen bond acceptor, interacting with donor residues like lysine (B10760008) or arginine in the active site.

The binding affinity, often quantified by the docking score (in kcal/mol), is influenced by the sum of these interactions. For related chloro-substituted quinoline compounds targeting HIV reverse transcriptase, docking scores have been observed in the range of -9 to -11 kcal/mol, suggesting potent binding. nih.gov It is plausible that this compound would exhibit comparable binding affinities for its respective targets.

Table 1: Predicted Binding Affinities of Isoquinoline Derivatives with Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Arylsulfonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates | Matrix Metalloproteinase-8 (MMP-8) | High Affinity (specific values not provided) nih.gov |

| Chloro-substituted quinolines | HIV Reverse Transcriptase | -9.96 to -10.67 nih.gov |

This table presents data from related compounds to infer the potential binding affinities of this compound.

The key interacting residues for isoquinoline and quinoline derivatives often include both hydrophobic and polar amino acids. The aromatic isoquinoline ring system is likely to form π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket. For instance, in studies of cloxyquin (5-chloro-8-hydroxyquinoline) with bovine serum albumin, hydrophobic interactions were identified as a major driving force for complexation, involving residues like Phe550, Leu531, and Leu574. nih.gov

The pharmacophoric features of this compound can be defined as:

Aromatic core: The isoquinoline ring for hydrophobic and aromatic interactions.

Hydrogen bond acceptor: The carbonyl oxygen of the ethyl carboxylate group.

Halogen atom: The chlorine at the 5-position, capable of forming halogen bonds.

These features are crucial for molecular recognition by the target protein. The spatial arrangement of these pharmacophores dictates the binding specificity and affinity.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

Structure-activity relationship studies provide insights into how specific structural modifications of a molecule affect its biological activity. For this compound, the substituents on the isoquinoline core are critical determinants of its interaction profile.

SAR studies on related quinoline carboxylic acids have highlighted the critical role of substituents in determining inhibitory activity. nih.gov For this compound, the following can be inferred:

The Ethyl Carboxylate Group (at C3): The ester functionality is a key interaction point. Variations in the ester alkyl chain could modulate binding affinity and pharmacokinetic properties. The carboxylic acid precursor is often a potent binder, and the ethyl ester may serve as a prodrug or exhibit its own distinct binding profile. nih.gov

The Chlorine Atom (at C5): The position and nature of the halogen substituent are crucial. The chlorine atom at the 5-position likely contributes to the binding affinity through hydrophobic and, potentially, halogen bonding interactions. Its electron-withdrawing nature can also influence the electronic properties of the entire ring system, affecting its interaction potential.

Table 2: Inferred Structure-Activity Relationships for this compound Based on Analogous Compounds

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 3 | Carboxylate/Ester | Essential for activity | Acts as a crucial hydrogen bond acceptor. nih.gov |

| 5 | Chlorine | Enhances affinity | Contributes to hydrophobic interactions and potential halogen bonding. nih.govnih.gov |

This table is an extrapolation based on SAR studies of related quinoline and isoquinoline compounds.

Halogen bonds are non-covalent interactions between a halogen atom (acting as a Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein). ru.nl The chlorine atom in this compound can participate in such interactions, which are increasingly recognized for their importance in drug design. nih.govresearchgate.net

In protein kinases, for example, halogen bonds to the backbone carbonyls of the hinge region are common and can enhance ligand affinity and selectivity. nih.gov The geometry of the halogen bond is directional, with the C-Cl---O angle typically approaching 180 degrees. The presence of the chlorine atom can significantly contribute to the binding energy of the ligand-protein complex. While iodine and bromine are generally stronger halogen bond donors, chlorine is also capable of forming these stabilizing interactions. nih.gov

Other non-covalent interactions that are likely important for the molecular recognition of this compound include:

Van der Waals forces: Between the isoquinoline ring and hydrophobic residues.

π-π stacking: Between the aromatic system of the isoquinoline and aromatic amino acid side chains.

Advanced Applications in Chemical and Materials Research

Application as Versatile Building Blocks in Complex Organic Synthesis

The isoquinoline (B145761) framework is a privileged structure in organic synthesis, forming the backbone of numerous natural products and pharmaceutical agents. nih.govthieme-connect.de Ethyl 5-chloroisoquinoline-3-carboxylate serves as an exemplary building block, offering reactive sites for diversification and the construction of elaborate molecules. The chlorine atom on the benzene (B151609) ring and the ester group on the pyridine (B92270) ring are strategically positioned for sequential or orthogonal chemical transformations.

Synthesis of Natural Product Analogues

The isoquinoline nucleus is a core component of a vast number of alkaloids, including prominent examples like papaverine (B1678415) and morphine. thieme-connect.de While direct total synthesis of these natural products from this compound is not prominently documented, its utility lies in the synthesis of novel analogues. Synthetic chemists can leverage this building block to create derivatives of natural products with modified substitution patterns. Such analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for the biological activity of the parent natural product. The ability to systematically modify the isoquinoline core allows researchers to fine-tune pharmacological properties.

Precursors for Novel Heterocyclic Compounds

This compound is a valuable precursor for creating a diverse range of novel heterocyclic compounds. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, opening pathways to various derivatives. More significantly, the chlorine atom at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions. yu.edu.jo This allows for the introduction of aryl, heteroaryl, or alkyl substituents, thereby constructing complex, polycyclic, and fused heterocyclic systems. nih.gov Modern synthetic strategies frequently employ such halogenated heterocycles to build libraries of compounds for drug discovery and materials science. nih.govnih.gov

Table 1: Examples of Heterocyclic Systems Derivable from Isoquinoline Precursors

| Precursor Type | Reaction | Resulting Heterocyclic System | Potential Application |

|---|---|---|---|

| Halogenated Isoquinoline | Suzuki-Miyaura Coupling | Aryl-substituted Isoquinoline | Medicinal Chemistry |

| Isoquinoline Carboxylic Acid | Amide Coupling / Cyclization | Fused Polycyclic Imides | Organic Materials |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | Complex Alkaloid Skeletons | Natural Product Synthesis |

Development of Chemical Probes for Biological Research

While the isoquinoline scaffold is integral to many pharmacologically active molecules, the specific application of this compound as a chemical probe for biological research is not extensively reported in the literature. Chemical probes are specialized small molecules used to study biological systems, and while this compound could theoretically be functionalized with reporter groups (like fluorophores) to serve this purpose, dedicated studies highlighting its use in this context are limited.

Potential Role in Advanced Functional Materials (e.g., Organic Electronics, Sensors – if applicable)

Aromatic heterocyclic compounds are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their inherent electronic properties. However, the potential role and specific application of this compound in the development of advanced functional materials are not well-documented. Further research would be required to explore its utility in areas like organic semiconductors or chemical sensors.

Contributions to Methodological Advances in Synthetic Organic Chemistry

This compound and related halogenated isoquinolines are important substrates in the advancement of synthetic organic chemistry methodologies. The application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for carbon-carbon bond formation is a cornerstone of modern synthesis, valued for its mild conditions and high yields. yu.edu.jo Using substrates like this compound allows chemists to explore and optimize these powerful reactions. This work not only provides efficient access to diversely substituted isoquinolines but also expands the scope and utility of these fundamental synthetic methods, making them applicable to a wider range of complex heterocyclic targets. yu.edu.jo

Future Directions and Emerging Research Avenues

Exploration of Uncharted Reactivity Pathways

While the general reactivity of isoquinolines is well-documented, the specific reactivity of Ethyl 5-chloroisoquinoline-3-carboxylate, with its unique substitution pattern, presents opportunities for discovering novel chemical transformations. The interplay between the electron-withdrawing chloro group at the C5 position and the ethyl carboxylate group at the C3 position can lead to unprecedented reactivity.

Future research could focus on:

Novel C-H Functionalization Reactions: Investigating transition-metal-catalyzed C-H activation at various positions of the isoquinoline (B145761) core could lead to the synthesis of novel derivatives that are otherwise difficult to access. The directing capabilities of the existing substituents could be exploited to achieve high regioselectivity.

Photoredox and Electrochemical Reactions: The application of photoredox catalysis and electrosynthesis could unveil new reaction pathways, such as radical-mediated transformations and novel cyclization reactions, under mild and environmentally benign conditions.

Multicomponent Reactions: Designing novel multicomponent reactions involving this compound as a key building block would enable the rapid and efficient construction of complex molecular architectures.

A deeper understanding of these uncharted reactivity pathways will not only expand the synthetic utility of this compound but also provide access to a diverse library of novel isoquinoline derivatives for further investigation.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. rsc.orgspectroscopyonline.commdpi.comquimicaorganica.org These computational tools can be leveraged to accelerate the design and optimization of novel compounds based on this compound.

Key areas of integration include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicities of novel derivatives of this compound. spectroscopyonline.com

De Novo Design: Generative models can be employed to design novel isoquinoline-based molecules with desired properties from scratch, using the core structure of this compound as a starting point.

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions and suggest optimal reaction conditions, thereby streamlining the synthetic process and reducing experimental costs.

The synergy between computational and experimental approaches will undoubtedly expedite the discovery of new applications for this versatile scaffold.

Development of Advanced Spectroscopic Probes for In-Situ Monitoring

The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. Process Analytical Technology (PAT) tools, such as in-situ spectroscopic techniques, are becoming increasingly important in modern chemical synthesis.

Future research in this area could involve:

Application of In-Situ Spectroscopy: Utilizing techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy for the real-time monitoring of the synthesis and subsequent reactions of this compound. This would provide valuable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.

Development of Novel Probes: Designing and synthesizing novel fluorescent or colorimetric probes based on the this compound scaffold for the detection of specific analytes or for monitoring biological processes.

These advanced analytical methods will enable a more profound understanding of the chemical behavior of this compound and facilitate its application in various fields.

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, a shift towards more sustainable and environmentally friendly synthetic routes is a key future direction.

This includes:

Green Synthetic Methods: Exploring the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions, such as microwave-assisted or flow chemistry synthesis.

Biocatalysis: Investigating the use of enzymes or whole-cell systems for the synthesis or modification of this compound. Biocatalytic methods offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical processes. The use of enzymes like norcoclaurine synthase, which catalyzes the Pictet-Spengler reaction, could be explored for the synthesis of related tetrahydroisoquinolines.

The adoption of these sustainable practices will be crucial for the environmentally responsible production and application of this compound.

Exploitation of Novel Biological Targets (excluding clinical translation)

Isoquinoline alkaloids are known to interact with a wide range of biological targets. This compound and its derivatives represent a promising source of new bioactive molecules for fundamental biological research.

Future research should focus on:

Screening for Biological Activity: Systematically screening a library of derivatives of this compound against a diverse panel of biological targets, including enzymes, receptors, and nucleic acids, to identify novel biological activities.

Target Identification and Validation: For any identified bioactive compounds, elucidating their precise molecular targets and mechanisms of action using chemical biology and proteomic approaches.

Development of Research Tools: Utilizing these compounds as chemical probes to study complex biological pathways and cellular processes, thereby contributing to a deeper understanding of fundamental biology.

This exploration of novel biological targets will lay the groundwork for the potential future development of this class of compounds in various life science applications, while strictly excluding any discussion of clinical translation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-chloroisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted isoquinoline precursors. Key steps include halogenation at the 5-position and esterification at the 3-position. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield. For example, highlights that prolonged reaction times in polar aprotic solvents improve halogenation efficiency. Purity is confirmed via NMR and LC-MS, with yields ranging from 45% to 78% depending on substituent reactivity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the ester group (δ ~4.3 ppm for –OCHCH) and aromatic protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 236.05 for CHClNO).

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL/SHELXS) resolve bond lengths and angles, with Cl-substituent positions verified against calculated models .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–50 mM stock solutions). Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) reveal degradation <5% over 6 months at −80°C. For biological assays, avoid freeze-thaw cycles and use fresh dilutions in PBS or culture media to prevent precipitation .

Advanced Research Questions

Q. How does the chloro-substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl group activates the isoquinoline ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For instance, Pd-catalyzed coupling with boronic acids at the 5-position requires careful optimization of base (e.g., KCO) and ligand (e.g., XPhos). Computational studies (DFT) show that Cl enhances electrophilicity at adjacent positions, enabling regioselective functionalization .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

- Methodological Answer : Twinning and poor diffraction (e.g., due to flexible ester groups) complicate data collection. Strategies include:

- Cryocooling : Reduces thermal motion in crystals.

- High-Resolution Data : Synchrotron radiation improves signal-to-noise ratios.

- SHELXL Refinement : Anisotropic displacement parameters refine Cl and ester group positions. demonstrates successful resolution of a related quinoline derivative via SHELX with R-factors <0.05 .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies:

- Dose-Response Curves : Establish IC values across multiple cell types (e.g., HCT-116 vs. HEK293).

- Mode-of-Action Studies : Use transcriptomics/proteomics to identify target pathways.

- Comparative SAR : Analogues with substituent modifications (e.g., 5-F vs. 5-Cl) clarify pharmacophore contributions. and highlight divergent activities in structurally similar derivatives .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like topoisomerase II. Key parameters:

- Ligand Preparation : Optimize protonation states at physiological pH.

- Binding Free Energy : MM-PBSA calculations quantify affinity.

- Pharmacophore Mapping : Identify critical interactions (e.g., Cl-π interactions with hydrophobic pockets). Validation via in vitro assays (e.g., fluorescence polarization) confirms predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.